WDR5 degrader-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

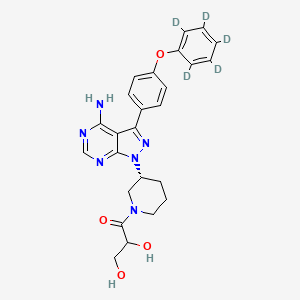

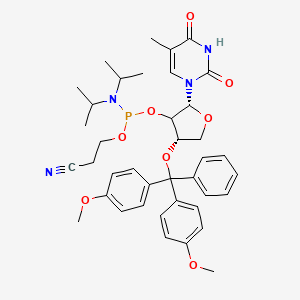

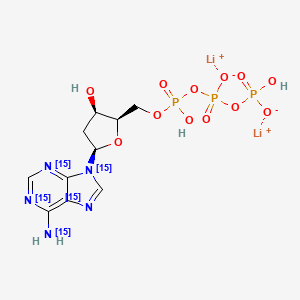

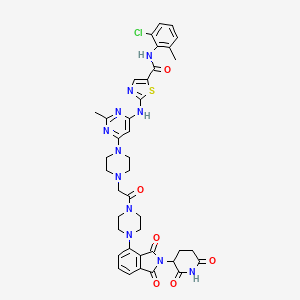

WDR5 degrader-1 is a compound designed to selectively degrade the WD repeat domain 5 (WDR5) protein. WDR5 is an integral component of the MLL/KMT2A lysine methyltransferase complex, which is critically involved in oncogenesis. Overexpression of WDR5 occurs frequently in cancers such as leukemia, pancreatic cancer, and neuroblastoma, correlating with aggressive phenotypes and poor outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WDR5 degrader-1 involves the design and creation of a cereblon (CRBN)-recruiting proteolysis targeting chimera (PROTAC). This PROTAC selectively degrades WDR5 and the well-established neo-substrates of immunomodulatory drugs (IMiDs): CRBN, the Ikaros zinc finger transcription factors IKZF1 and IKZF3 . The synthetic route typically involves the following steps:

Design of the PROTAC: The PROTAC is designed to recruit CRBN and bind to WDR5.

Chemical Synthesis: The chemical synthesis involves the creation of a linker that connects the CRBN-recruiting moiety to the WDR5-binding moiety.

Optimization: The synthesized compound is optimized for selective degradation of WDR5.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated chemical synthesis equipment. The process would include the optimization of reaction conditions to maximize yield and purity, followed by purification and quality control steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

WDR5 degrader-1 primarily undergoes proteolysis targeting chimera (PROTAC)-mediated degradation reactions. These reactions involve the recruitment of CRBN to selectively degrade WDR5 and other neo-substrates .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include:

CRBN-recruiting moiety: A chemical group that binds to CRBN.

WDR5-binding moiety: A chemical group that binds to WDR5.

Linker: A chemical linker that connects the CRBN-recruiting moiety to the WDR5-binding moiety.

The reaction conditions typically involve:

Solvent: Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Temperature: Room temperature to slightly elevated temperatures.

Catalysts: Catalysts may be used to facilitate the reaction.

Major Products

The major product formed from the reaction is the this compound compound, which selectively degrades WDR5 and other neo-substrates .

Scientific Research Applications

WDR5 degrader-1 has several scientific research applications, including:

Cancer Research: this compound has shown promise as an anti-cancer therapeutic.

Epigenetics: WDR5 is a key component of the MLL/KMT2A lysine methyltransferase complex, which modulates histone modification and gene transcription.

Drug Development: The development of this compound represents a novel approach to targeting protein-protein interactions and degrading oncogenic proteins.

Mechanism of Action

WDR5 degrader-1 exerts its effects through the following mechanism:

Recruitment of CRBN: The CRBN-recruiting moiety of this compound binds to CRBN.

Binding to WDR5: The WDR5-binding moiety of this compound binds to WDR5.

Proteasomal Degradation: The recruitment of CRBN leads to the ubiquitination and subsequent proteasomal degradation of WDR5.

This mechanism results in the selective degradation of WDR5 and the disassociation of the MLL/KMT2A complex from chromatin, leading to decreased histone H3 lysine 4 methylation and suppression of oncogenic gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WDR5 Degrader-1

This compound is unique in its ability to selectively degrade WDR5 while also targeting other neo-substrates of immunomodulatory drugs. This dual degradation capability makes it a promising anti-cancer strategy, as it can suppress oncogenesis more effectively than compounds that only inhibit protein-protein interactions .

Properties

Molecular Formula |

C49H52F4N8O9 |

|---|---|

Molecular Weight |

973.0 g/mol |

IUPAC Name |

N-[5-[5-[7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptylcarbamoyl]-2-fluorophenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C49H52F4N8O9/c1-27-24-60(25-28(2)59(27)3)37-15-13-29(21-36(37)57-45(66)33-23-56-41(63)22-34(33)49(51,52)53)32-20-30(12-14-35(32)50)44(65)55-19-8-6-4-5-7-18-54-42(64)26-70-39-11-9-10-31-43(39)48(69)61(47(31)68)38-16-17-40(62)58-46(38)67/h9-15,20-23,27-28,38H,4-8,16-19,24-26H2,1-3H3,(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H,58,62,67)/t27-,28+,38? |

InChI Key |

CIMHEQXMRXNDJG-PHDIXVDQSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |

Canonical SMILES |

CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

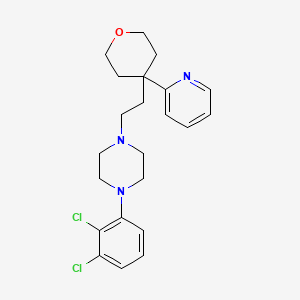

![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)